

Application Notes and Protocols for TMSCF2Cl in Pharmaceutical and Medicinal Chemistry

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Compound of Interest

Compound Name: (Chlorodifluoromethyl)trimethylsilane
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Introduction

(Chlorodifluoromethyl)trimethylsilane (TMSCF2Cl) is a versatile and efficient reagent for the introduction of the difluoromethylene (-CF2-) and difluoromethyl (-CF2H) moieties into organic molecules.^{[1][2]} These fluorinated groups are of significant interest in medicinal chemistry as they can serve as bioisosteres for metabolically labile functional groups, such as ethers, thioethers, and alcohols, thereby enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates.^{[1][2]} TMSCF2Cl has emerged as a valuable tool in drug discovery, offering a safer and more convenient alternative to traditional, often hazardous, difluorocarbene precursors.^[1] This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of TMSCF2Cl in key transformations relevant to pharmaceutical and medicinal chemistry.

Key Applications

TMSCF2Cl is primarily utilized as a precursor to difluorocarbene (:CF2), a highly reactive intermediate that can participate in a variety of chemical transformations. The generation of difluorocarbene from TMSCF2Cl is typically initiated by a catalytic amount of a nucleophilic activator, such as a chloride ion.^[1]

The main applications of TMSCF₂Cl in a pharmaceutical and medicinal chemistry context include:

- Gem-difluoroolefination of Aldehydes and Ketones: The conversion of carbonyl groups into 1,1-difluoroalkenes is a crucial transformation, as the resulting motif can act as a stable bioisostere of a carbonyl group.[2]
- Difluorocyclopropanation of Alkenes: The synthesis of gem-difluorocyclopropanes is of interest as these strained ring systems can be incorporated into drug scaffolds to modulate conformation and metabolic stability.[1]
- Difluoromethylation of Heteroatom Nucleophiles: The introduction of the difluoromethyl group onto alcohols, phenols, and other heteroatom-containing functionalities can significantly impact a molecule's lipophilicity and hydrogen bonding capacity, properties critical for drug-receptor interactions.[1]

Data Presentation

The following tables summarize quantitative data for key applications of TMSCF₂Cl, providing a comparative overview of its efficacy across various substrates.

Table 1: Gem-difluoroolefination of Aldehydes with TMSCF₂Cl[2]

Entry	Aldehyde Substrate	Product	Yield (%)
1	1-Naphthaldehyde	1-(2,2-Difluorovinyl)naphthalene	75
2	4-Methoxybenzaldehyde	1-(2,2-Difluorovinyl)-4-methoxybenzene	68
3	4-Bromobenzaldehyde	1-Bromo-4-(2,2-difluorovinyl)benzene	65
4	4-(tert-Butylthio)benzaldehyde	1-(tert-Butylthio)-4-(2,2-difluorovinyl)benzene	72
5	2-Naphthaldehyde	2-(2,2-Difluorovinyl)naphthalene	78
6	Benzaldehyde	(2,2-Difluorovinyl)benzene	62
7	3-Phenylpropionaldehyde	(4,4-Difluorobut-3-en-1-yl)benzene	47

Table 2: Gem-difluoroolefination of Activated Ketones with TMSCF₂Cl[2]

Entry	Ketone Substrate	Product	Yield (%)
1	2,2,2-Trifluoro-1-phenylethanone	(3,3,4,4-Tetrafluorobut-1-ene-1,1-diyldibenzene)	71
2	1-(4-Chlorophenyl)-2,2,2-trifluoroethanone	1,1'-(3,3,4,4-Tetrafluorobut-1-ene-1,1-diyldibis(4-chlorobenzene))	75
3	2,2,2-Trifluoro-1-(p-tolyl)ethanone	1,1'-(3,3,4,4-Tetrafluorobut-1-ene-1,1-diyldibis(4-methylbenzene))	68
4	1-(4-Bromophenyl)-2,2,2-trifluoroethanone	1,1'-(3,3,4,4-Tetrafluorobut-1-ene-1,1-diyldibis(4-bromobenzene))	72
5	2-Chloro-2,2-difluoro-1-phenylethanone	(3-Chloro-3,4,4-trifluorobut-1-ene-1,1-diyldibenzene)	65

Experimental Protocols

Protocol 1: General Procedure for the Gem-difluoroolefination of Aldehydes and Activated Ketones[2]

This protocol describes a Wittig-type reaction for the conversion of carbonyl compounds to gem-difluoroolefins using TMSCF₂Cl and triphenylphosphine.

Materials:

- Aldehyde or activated ketone (0.5 mmol)
- (Chlorodifluoromethyl)trimethylsilane** (TMSCF₂Cl) (1.0 mmol, 2.0 equiv)

- Triphenylphosphine (PPh₃) (1.0 mmol, 2.0 equiv)
- Anhydrous tetrahydrofuran (THF) (2.0 mL)
- Pressure tube

Procedure:

- To a pressure tube, add the aldehyde or activated ketone (0.5 mmol), triphenylphosphine (262 mg, 1.0 mmol), and anhydrous THF (2.0 mL).
- Add **(chlorodifluoromethyl)trimethylsilane** (159 mg, 1.0 mmol) to the mixture.
- Seal the pressure tube and heat the reaction mixture at 60 °C (for aldehydes) or 80 °C (for activated ketones) for 8-12 hours.
- After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
- Purify the residue by column chromatography on silica gel using petroleum ether as the eluent to afford the desired gem-difluoroolefin product.

Protocol 2: General Procedure for the Difluorocyclopropanation of Alkenes

While TMSCF₂Br is often reported as a more reactive agent for this transformation, TMSCF₂Cl can also be employed, typically requiring slightly more forcing conditions. The following is a general protocol based on the chloride ion-catalyzed generation of difluorocarbene.[1]

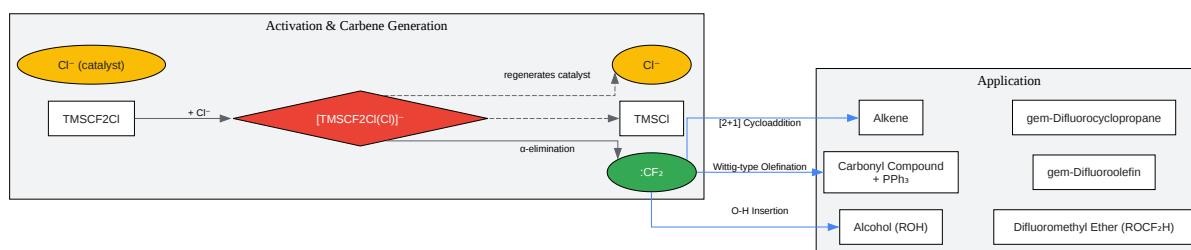
Materials:

- Alkene (1.0 mmol)
- **(Chlorodifluoromethyl)trimethylsilane** (TMSCF₂Cl) (2.0-3.0 mmol, 2.0-3.0 equiv)
- Tetrabutylammonium chloride (nBu₄NCI) (0.05 mmol, 0.05 equiv)
- Anhydrous solvent (e.g., THF, toluene) (5 mL)
- Sealed reaction vessel

Procedure:

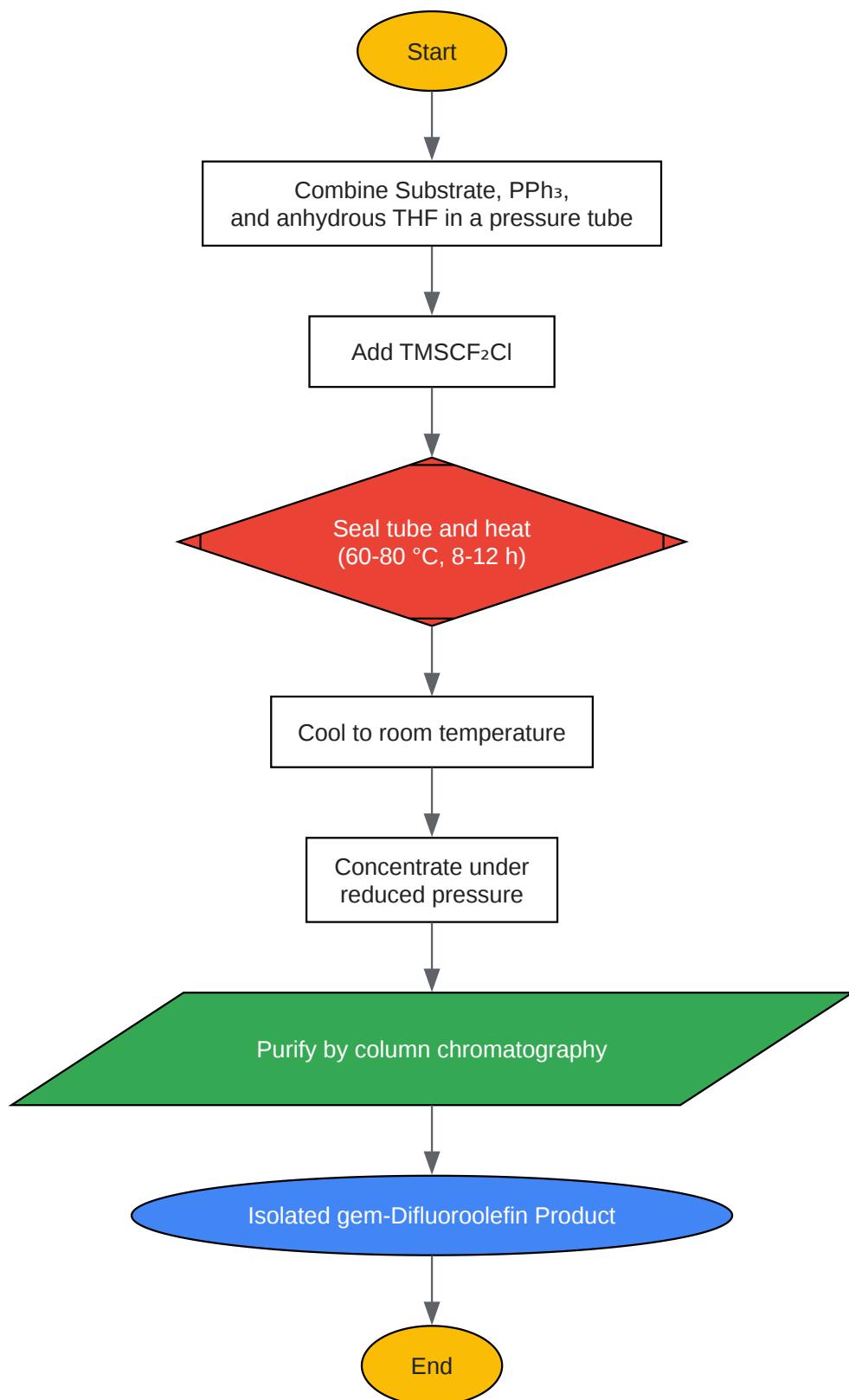
- To a sealed reaction vessel, add the alkene (1.0 mmol), tetrabutylammonium chloride (14 mg, 0.05 mmol), and the anhydrous solvent (5 mL).
- Add **(chlorodifluoromethyl)trimethylsilane** (318-477 mg, 2.0-3.0 mmol) to the mixture.
- Seal the vessel and heat the reaction mixture at 80-100 °C for 12-24 hours.
- Monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature and quench with water.
- Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Mandatory Visualization



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Caption: Catalytic cycle for difluorocarbene generation from TMSCF₂Cl and subsequent applications.

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Caption: Experimental workflow for gem-difluoroolefination using TMSCF2Cl.

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References

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